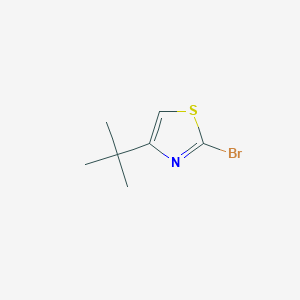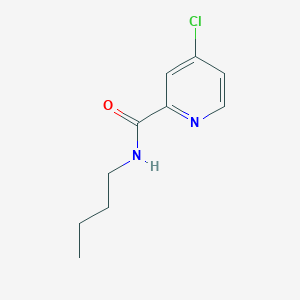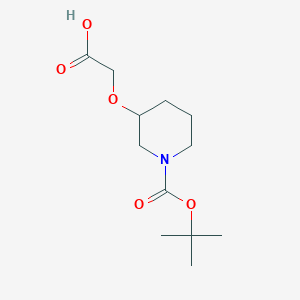![molecular formula C10H13F3N2O B1438075 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol CAS No. 1098343-69-1](/img/structure/B1438075.png)
2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol” were not found in the search results, related compounds such as 2-Methyl-3-(trifluoromethyl)aniline have been synthesized . Improved synthesis of 2-methyl-3-(trifluoromethyl)aniline has been reported . It may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .
Molecular Structure Analysis
The molecular structure of “2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol” consists of a benzene ring substituted with an amino group, a methyl group, and a trifluoromethyl group . The benzene ring is further linked to an ethanol group via an amino group .
Aplicaciones Científicas De Investigación
Ultraviolet Spectra Analysis
Research on related anilines and derivatives, including those with trifluoromethyl groups, shows that these compounds exhibit unique ultraviolet (UV) spectra in various solvents. The introduction of methyl groups or halogen atoms into the phenyl or pyridyl ring of anilines, including structures similar to 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol, causes a bathochromic shift in the UV spectra. This indicates potential applications in photophysical studies and material sciences (Cumper & Singleton, 1968).
Chemical Synthesis and Reactivity
Compounds similar to 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol have been used in synthesizing various organic compounds. For example, anilines with trifluoromethyl groups have been utilized to synthesize quinolinones, indicating the potential of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in organic synthesis and pharmaceutical research (Marull, Lefebvre & Schlosser, 2004).
Polymer and Material Science
Research on aniline derivatives, including those with ethanol and amino groups, has led to the development of novel materials, such as conducting liquid crystalline polymers. This suggests the potential use of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in the field of advanced materials and nanotechnology (Hosseini, Sarrafi & Hosseini, 2013).
Biochemical Applications
Anilines and their derivatives, including those with ethanol and trifluoromethyl groups, have been studied for their biochemical interactions. For instance, the p-hydroxylation of aniline is affected by alcohols, suggesting that similar compounds like 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol may have implications in enzymatic reactions and metabolism studies (Cohen & Mannering, 1973).
Optical Applications
Azo doped polymer thin films using compounds similar to 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol have been researched for optical power limiting applications. This suggests possible uses in optoelectronics and photonics (Rajashekar et al., 2013).
Propiedades
IUPAC Name |
2-[2-amino-N-methyl-4-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c1-15(4-5-16)9-3-2-7(6-8(9)14)10(11,12)13/h2-3,6,16H,4-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBZOMYIVXCZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
amine hydrochloride](/img/structure/B1437997.png)




![4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1438005.png)


![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)
![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)
